(2R,5R)-5-Methylpiperidine-2-carboxylic acid

Description

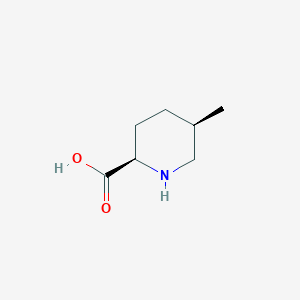

(2R,5R)-5-Methylpiperidine-2-carboxylic acid is a six-membered heterocyclic compound belonging to the piperidine carboxylic acid family. Its structure consists of a piperidine ring substituted with a methyl group at the C5 position and a carboxylic acid group at the C2 position, both in the R-configuration (Figure 1).

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2R,5R)-5-methylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |

InChI Key |

JYWQLXDCNQQXGO-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](NC1)C(=O)O |

Canonical SMILES |

CC1CCC(NC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-5-Methylpiperidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpyrrolidine.

Cyclization: The starting material undergoes cyclization to form the piperidine ring.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and chiral catalysts to achieve high yields and enantiomeric purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

(2R,5R)-5-Methylpiperidine-2-carboxylic acid is characterized by a six-membered nitrogen-containing heterocycle with a carboxylic acid group at the 2-position and a methyl group at the 5-position. The specific stereochemistry indicated by (2R,5R) is crucial for its biological activity and interactions with various targets.

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- This compound serves as an essential building block in the synthesis of various bioactive molecules and pharmaceuticals. Its derivatives have shown potential as inhibitors of β-lactamase enzymes, which are critical in addressing antibiotic resistance. These derivatives restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

-

Therapeutic Agents :

- Research indicates that this compound and its derivatives can selectively bind to specific enzymes and receptors, making them valuable in developing new therapeutic agents. For instance, studies have demonstrated that compounds derived from this acid can effectively inhibit β-lactamase activity by covalently binding to the enzyme's active site .

- Osteoarthritis Treatment :

Chemical Research Applications

- Synthetic Intermediates :

-

Mechanistic Studies :

- Interaction studies focus on understanding the binding affinity and selectivity of this compound towards biological targets. These studies provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Inhibition of β-Lactamase

A study highlighted the effectiveness of this compound derivatives in inhibiting β-lactamase enzymes. The research demonstrated that these compounds could significantly enhance the activity of β-lactam antibiotics against resistant strains of bacteria by preventing the enzyme from degrading the antibiotic.

Case Study 2: Osteoarthritis Treatment

In clinical trials focusing on osteoarthritis, compounds derived from this compound were administered to patients exhibiting cartilage degradation. Results indicated a marked reduction in pain and improved joint function, attributed to the inhibition of aggrecanase activity .

Mechanism of Action

The mechanism of action of (2R,5R)-5-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₇H₁₁NO₂ (inferred from derivatives in and ).

- Molecular Weight : ~145.16 g/mol (analogous to hydroxyl derivatives in ).

- Stereochemistry : The (2R,5R) configuration distinguishes it from other stereoisomers, such as (2S,5S) or (2R,5S), which exhibit distinct chemical and biological behaviors .

The compound is primarily used as a chiral building block in organic synthesis and pharmaceutical research. Limited commercial availability is noted, with discontinuations reported for certain suppliers ().

Comparison with Structurally Similar Compounds

Substituent Variation: Hydroxyl vs. Methyl Groups

Compounds with hydroxyl substituents at the C5 position are common analogs.

Key Differences :

Ring Size: Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered) and pyrrolidine (5-membered) analogs differ in ring strain and conformational flexibility.

Key Differences :

Functional Group Modifications: Esters and Protected Derivatives

Modifications such as esterification or Boc-protection alter reactivity and solubility.

Key Differences :

Stereochemical Variations

Stereochemistry significantly impacts biological activity and intermolecular interactions.

Key Insight :

The (2R,5R) configuration is often preferred in asymmetric catalysis due to its defined spatial arrangement, whereas racemic mixtures are less desirable in drug development .

Data Gaps :

- Limited experimental data on solubility, melting point, and pKa for the target compound.

- Biological activity studies are sparse compared to hydroxylated analogs.

Biological Activity

(2R,5R)-5-Methylpiperidine-2-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various research studies and findings.

Chemical Structure

The compound is characterized by its piperidine ring structure with a methyl group at the 5-position and a carboxylic acid functional group at the 2-position. This configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of anti-inflammatory and analgesic effects. Below are key findings from various studies:

Anti-inflammatory Activity

- A study demonstrated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

- The compound was shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory pathways .

Analgesic Effects

- In animal models, this compound exhibited significant analgesic properties comparable to standard analgesics. It was effective in reducing pain responses in models of acute pain .

- The mechanism appears to involve modulation of pain pathways through interaction with opioid receptors, although further investigation is needed to elucidate the specific receptor interactions .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Study on Osteoarthritis : A clinical trial assessed the compound's efficacy in reducing symptoms of osteoarthritis. Patients receiving the treatment reported significant improvements in pain and joint function compared to a placebo group .

- Animal Model Study : In a controlled study on rats with induced inflammatory pain, administration of the compound resulted in a dose-dependent reduction in pain scores, supporting its potential as an analgesic agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and iNOS | , |

| Analgesic | Modulation of opioid receptors | , |

| Osteoarthritis treatment | Improvement in pain and joint function |

Table 2: Efficacy in Pain Models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2R,5R)-5-Methylpiperidine-2-carboxylic acid?

- Methodology : Diastereoselective synthesis is a key approach, leveraging chiral auxiliaries or catalysts to control stereochemistry. For example, azidation and subsequent deprotection steps (e.g., TFA-mediated cleavage) are used to generate piperidine derivatives. Freeze-drying is often employed for purification to obtain high-purity solids .

- Characterization : Post-synthesis, techniques like , , and HPLC are critical for confirming structural integrity and enantiomeric purity .

Q. How is the stereochemical configuration of this compound validated experimentally?

- X-ray crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated in studies of structurally related compounds (e.g., pyrrolidine derivatives) .

- NMR analysis : Coupling constants and NOE correlations in help distinguish diastereomers and confirm axial/equatorial substituent orientations .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- HPLC : Reversed-phase HPLC with chiral columns resolves enantiomers and quantifies purity (>95% is typical for research-grade material) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects trace impurities .

- Thermal analysis : Melting point determination and thermogravimetric analysis (TGA) assess stability under storage conditions .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized to enhance yield and enantiomeric excess (ee)?

- Reaction conditions : Adjusting temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., chiral ligands for asymmetric induction) can improve selectivity. For example, achieved 86% yield via controlled azidation and TFA deprotection .

- Purification strategies : Gradient elution in flash chromatography or preparative HPLC minimizes racemization during isolation .

Q. How should researchers resolve contradictions between NMR and HPLC data during structural validation?

- Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, isocratic HPLC methods). Discrepancies may arise from residual solvents (NMR) or column degradation (HPLC) .

- Supplementary techniques : X-ray crystallography or circular dichroism (CD) can resolve ambiguous stereochemical assignments .

Q. What computational tools are effective for predicting the stereochemical stability of this compound?

- DFT calculations : Density functional theory (e.g., B3LYP/6-31G*) models energy barriers for epimerization and predicts stable conformers .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), guiding rational design of derivatives with enhanced binding affinity .

Q. Can biocatalytic methods replace traditional chemical synthesis for this compound?

- Biocatalytic pathways : Whole-cell systems (e.g., engineered E. coli) or immobilized enzymes (e.g., transaminases) may enable stereoselective synthesis under mild conditions. highlights the use of biocatalysis for structurally similar pyrazinecarboxylic acids .

- Challenges : Substrate specificity and enzyme stability require optimization to match chemical synthesis yields (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.